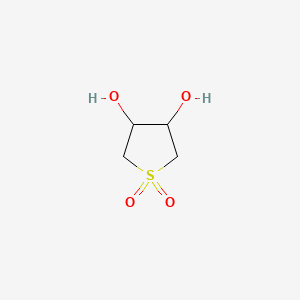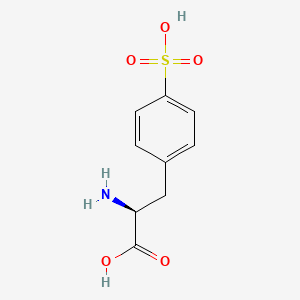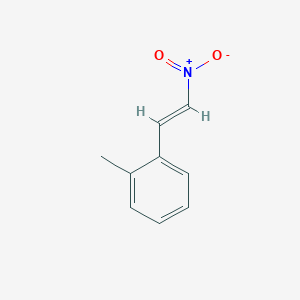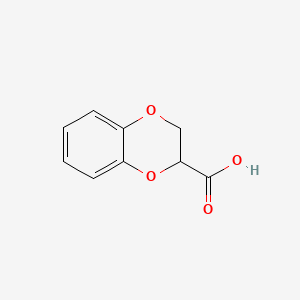
6-Fluoro-6-deoxy-d-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-6-deoxy-d-glucopyranose is a derivative of glucose, where the hydroxyl group at the C-6 position is replaced by a fluorine atom. This compound belongs to the class of monosaccharides and is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Mode of Action
It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)
Biochemical Pathways
Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include this compound, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability
Analyse Biochimique
Biochemical Properties
6-Fluoro-6-deoxy-d-glucopyranose interacts with several enzymes and proteins. For instance, it has been found to be a substrate for glucose phosphate isomerase . The nature of these interactions is competitive, as this compound competes with glucose for transport in yeast .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to influence cell function by altering glucose metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes, further influencing cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose phosphate isomerase . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is actively transported by kidney and intestine . It competes with glucose for transport in yeast . The distribution of this compound within cells and tissues is influenced by these transport mechanisms.
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose can be achieved through several methods. One common approach involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This can be done using reagents such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), TBAF (tetra-n-butylammonium fluoride), or DAST (diethylaminosulfur trifluoride) . These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing cleanroom environments and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Fluoro-6-deoxy-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying carbohydrate-protein interactions.
Biology: The compound is utilized in metabolic studies to understand glucose metabolism and its role in various biological processes.
Medicine: It plays a pivotal role in drug formulation for research on ailments such as diabetes and cancer.
Industry: The compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other fluorinated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used in metabolic studies.
3-Deoxy-3-fluoro-d-glucose: Known for its role in studying glucose transport mechanisms.
4-Deoxy-4-fluoro-d-glucose: Utilized in research on carbohydrate metabolism.
Uniqueness
6-Fluoro-6-deoxy-d-glucopyranose is unique due to its specific substitution at the C-6 position, which provides distinct properties compared to other fluorinated glucose derivatives. This unique substitution pattern makes it particularly useful in studying specific biochemical pathways and interactions .
Propriétés
Numéro CAS |
34168-77-9 |
|---|---|
Formule moléculaire |
C6H11FO5 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
Clé InChI |
SHFYXYMHVMDNPY-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




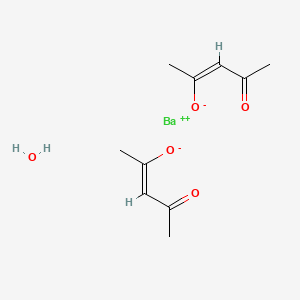
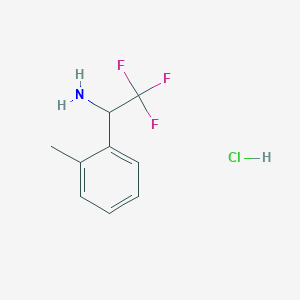
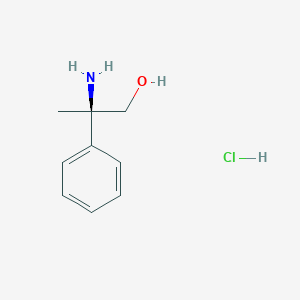
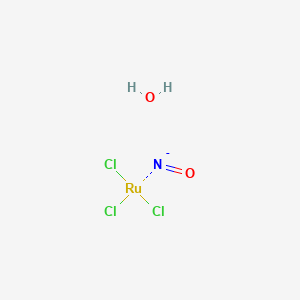
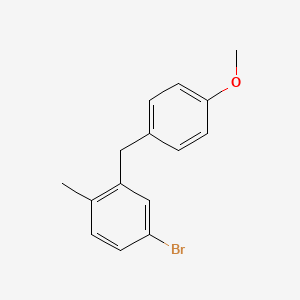

![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)
